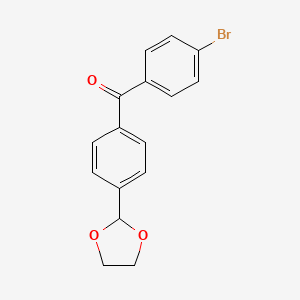
4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol It is characterized by the presence of a bromine atom and a dioxolane ring attached to a benzophenone core
準備方法
The synthesis of 4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-bromobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The benzophenone core can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:
Chemistry: :
生物活性
4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone is a compound characterized by its unique structural features, including a benzophenone core substituted with a bromine atom and a dioxolane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₆H₁₂BrO₃
- Molecular Weight : Approximately 351.17 g/mol
- Structure : The presence of halogens (bromine) and the dioxolane ring contributes to its distinctive reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biomolecules, such as enzymes and receptors. The compound's unique structure allows it to bind to specific sites, modulating the activity of these targets. Potential pathways influenced by this compound include:
- Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
- Enzyme Inhibition : Interaction with enzymes to alter their activity, potentially leading to therapeutic effects.
- Receptor Binding : Binding to specific receptors can influence physiological processes.
Biological Activity Studies
Research has indicated that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential inhibition of cancer cell proliferation through modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antimicrobial Activity : Investigations into its efficacy against various pathogens have shown promise, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-3’-(1,3-dioxolan-2-YL)benzophenone | Lacks fluorine substitution |
| 3-Fluoro-4’-(1,3-dioxolan-2-YL)benzophenone | Lacks bromine substitution |
| 4-Bromo-3-fluorobenzophenone | Does not contain the dioxolane ring |
The combination of both bromine and fluorine atoms along with the dioxolane ring in this compound enhances its chemical versatility compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. Notable findings include:
- In vitro Studies : Cell line assays demonstrated that this compound inhibited cell growth in certain cancer types at micromolar concentrations.
- Mechanistic Insights : Research indicated that the compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.
特性
IUPAC Name |
(4-bromophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOBTKFIYJCVEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645110 |
Source


|
| Record name | (4-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-08-2 |
Source


|
| Record name | Methanone, (4-bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













